Cost-per-Gram Accessibility: (2R,3S,4S,5S) Stereoisomer Delivers >200-Fold Procurement Efficiency Over Closest Diastereomers
The (2R,3S,4S,5S) target compound is commercially available at a price point that is orders of magnitude lower than its nearest stereoisomeric analogs, enabling economically viable scale-up for voglibose synthesis. From CymitQuimica, the target compound (CAS 115250-38-9) is offered at €236.00 for 2 g (€118.00/g, ≥95% purity) . In contrast, the (2R,3S,4R,5R) diastereomer (CAS 1233196-41-2) is listed at €597.00 for only 2.5 mg (€238,800/g) , and the (2S,3S,4S,5S) enantiomer (CAS 306968-48-9) is priced at €9,016.00 for 100 mg (€90,160/g) . This represents a >2,000-fold cost advantage per gram for the target stereoisomer relative to its (2R,3S,4R,5R) diastereomer.
| Evidence Dimension | Commercial price per gram (€/g) |
|---|---|
| Target Compound Data | €118.00/g (2 g at €236.00 from CymitQuimica, ≥95% purity) |
| Comparator Or Baseline | (2R,3S,4R,5R) diastereomer: €238,800/g (2.5 mg at €597.00 from Biozol); (2S,3S,4S,5S) enantiomer: €90,160/g (100 mg at €9,016.00 from CymitQuimica) |
| Quantified Difference | >2,000-fold lower cost per gram for target vs. (2R,3S,4R,5R); >760-fold lower vs. (2S,3S,4S,5S) |
| Conditions | Pricing extracted from publicly listed vendor catalogs (CymitQuimica, Biozol); prices as of access dates in 2024-2025; purity ≥95% for target and ≥95% for comparators where specified. |
Why This Matters
Procurement teams assessing multi-gram to kilogram quantities for voglibose intermediate supply chains must account for this massive cost disparity; the (2R,3S,4S,5S) isomer is the only commercially viable stereoisomer for production-scale purchasing.
